Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate
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Overview
Description
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is known for its unique structure, which includes two methoxy groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dimethoxyhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2,5-dimethoxyhexa-2,4-dienoic acid.
Reduction: Formation of dimethyl 2,5-dimethoxyhexane-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate involves its interaction with molecular targets through its functional groups. The methoxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The conjugated diene system can undergo various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-dimethoxyhexane-2,4-dioate
- Dimethyl 2,5-dimethoxyhexa-2,4-dienoic acid
- Dimethyl 2,5-dimethoxyhexane-2,4-diol
Uniqueness
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate is unique due to its conjugated diene system and the presence of two methoxy groups. This structure imparts distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
6085-42-3 |
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Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
dimethyl 2,5-dimethoxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O6/c1-13-7(9(11)15-3)5-6-8(14-2)10(12)16-4/h5-6H,1-4H3 |
InChI Key |
JTKNVQQAUPUCNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC=C(C(=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
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